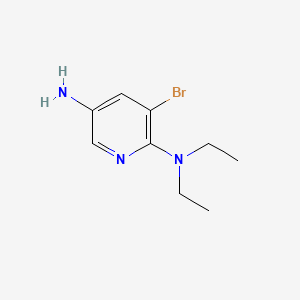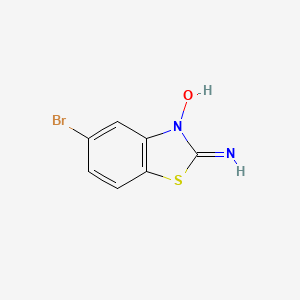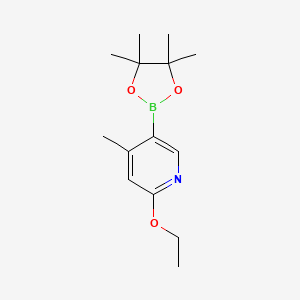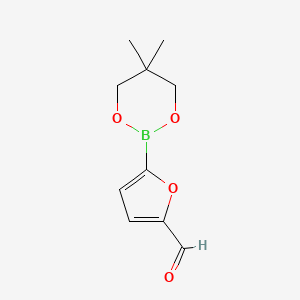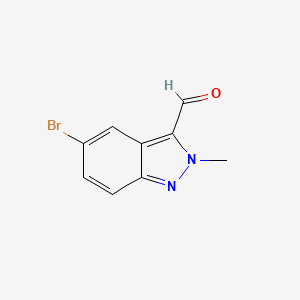
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a chemical compound with the CAS Number: 1251023-52-5. It has a molecular weight of 239.07 and its linear formula is C9H7BrN2O .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is represented by the linear formula C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3 .Physical And Chemical Properties Analysis
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 239.07 and its exact mass is 237.974167 Da . The compound has a complexity of 151 .Applications De Recherche Scientifique
Introduction to Indazole Derivatives
Indazole derivatives, including 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, have piqued significant interest due to their wide range of biological activities. These compounds are key players in the development of novel therapeutic agents, as evidenced by a growing body of patent literature. The indazole scaffold forms the core structure of many compounds with potential therapeutic value, showcasing promising anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and protein kinase disorders (Denya, Malan, & Joubert, 2018).
Chemistry and Pharmacology of Indazoles
Further, the chemistry and biology of indoles and indazoles have been extensively studied, underscoring their importance in medicinal chemistry. Derivatives of indazoles exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermogenic activities, and as antipsychotic drugs. This wide range of activities makes indazole derivatives, such as 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, critical to drug discovery and development (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthetic Applications and Methodologies
On the synthetic front, methodologies for the preparation of indazole derivatives have evolved significantly. Novel synthetic routes enable the construction of complex molecules bearing the indazole moiety, opening new avenues for the exploration of their therapeutic potential. This includes the development of compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, highlighting the versatility and importance of indazole derivatives in the pharmaceutical landscape (Ferreira et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .
Propriétés
IUPAC Name |
5-bromo-2-methylindazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUFGSPCPOBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718275 |
Source


|
| Record name | 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |
CAS RN |
1251023-52-5 |
Source


|
| Record name | 5-Bromo-2-methyl-2H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251023-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

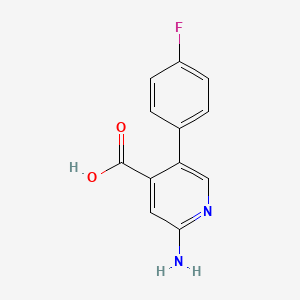

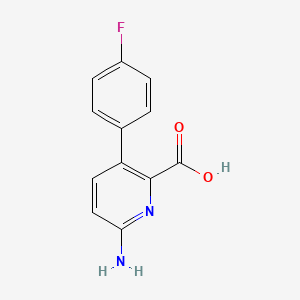


![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)
